4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol can be synthesized through the methylation of 4-hydroxyestrone using catechol O-methyltransferase . The reaction typically involves the use of methanol as a methylating agent under controlled conditions to ensure the selective methylation of the hydroxyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol has several scientific research applications:
Mechanism of Action
4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol exerts its effects by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes . The compound interacts with molecular targets such as estrogen receptor alpha and beta, influencing various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Estrone: A naturally occurring estrogen with similar estrogenic activity.
4-Hydroxyestrone: An intermediate in the synthesis of 4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol.
2-Methoxyestrone: Another methoxylated estrogen with distinct biological properties.
Uniqueness
This compound is unique due to its specific methoxylation pattern, which influences its estrogenic activity and metabolic stability . This compound’s distinct structure allows for selective interactions with estrogen receptors, making it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWZIZLVBYHFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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